molecular formula C16H14N2O5 B14452865 1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate CAS No. 76177-31-6

1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate

Cat. No.: B14452865
CAS No.: 76177-31-6
M. Wt: 314.29 g/mol
InChI Key: RXXBVQMOCKZLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a cyano group, a methoxy group, and two acetate groups attached to the isoquinoline core. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Bischler-Napieralski reaction, where an amide is cyclized to form the isoquinoline ring.

    Introduction of Functional Groups: The cyano, methoxy, and methyl groups can be introduced through various substitution reactions. For example, the methoxy group can be added via methylation using reagents like methyl iodide.

    Acetylation: The final step involves the acetylation of the isoquinoline derivative to introduce the acetate groups. This can be achieved using acetic anhydride in the presence of a catalyst like pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methoxy groups can be replaced by other functional groups using appropriate nucleophiles.

    Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon.

Scientific Research Applications

1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The methoxy and acetate groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate can be compared with other isoquinoline derivatives, such as:

    1-Methylisoquinoline: Similar in structure but lacks the cyano and acetate groups, resulting in different chemical and biological properties.

    Quinoline: While structurally related, quinoline lacks the additional functional groups present in the isoquinoline derivatives, leading to different reactivity and applications.

    Ethylene glycol dinitrate: Though not an isoquinoline, it shares some functional group similarities, such as the presence of nitrate groups, but has different applications and properties.

Properties

CAS No.

76177-31-6

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

(8-acetyloxy-1-cyano-7-methoxy-6-methylisoquinolin-5-yl) acetate

InChI

InChI=1S/C16H14N2O5/c1-8-14(22-9(2)19)11-5-6-18-12(7-17)13(11)16(15(8)21-4)23-10(3)20/h5-6H,1-4H3

InChI Key

RXXBVQMOCKZLSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=NC=C2)C#N)C(=C1OC)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.